H-ser-ser-glu-gly-glu-ser-pro-asp-phe-pro-glu-glu-leu-glu-lys-oh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-ser-ser-glu-gly-glu-ser-pro-asp-phe-pro-glu-glu-leu-glu-lys-oh is a peptide with the molecular formula C71H106N16O31 and a molecular weight of 1679.69 . This peptide is composed of a sequence of amino acids, each contributing to its unique structure and properties. It is often used in various scientific research applications due to its specific sequence and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-ser-ser-glu-gly-glu-ser-pro-asp-phe-pro-glu-glu-leu-glu-lys-oh typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
H-ser-ser-glu-gly-glu-ser-pro-asp-phe-pro-glu-glu-leu-glu-lys-oh: can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids like methionine or cysteine if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various amino acid derivatives.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .
Wissenschaftliche Forschungsanwendungen
H-ser-ser-glu-gly-glu-ser-pro-asp-phe-pro-glu-glu-leu-glu-lys-oh: is utilized in several scientific research fields:
Chemistry: As a model peptide for studying peptide synthesis and modification techniques.
Biology: To investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of peptide-based materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism by which H-ser-ser-glu-gly-glu-ser-pro-asp-phe-pro-glu-glu-leu-glu-lys-oh exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, such as:
Enzyme inhibition or activation: The peptide can bind to enzymes, altering their activity.
Receptor binding: It can interact with cell surface receptors, triggering intracellular signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- H-ala-val-phe-thr-asp-asn-tyr-thr-arg-leu-arg-lys-gln-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-nh2
- H-lys-pro-arg-arg-pro-tyr-thr-asp-asn-tyr-thr-arg-leu-arg-lys-gln-met-ala-val-lys-lys-tyr-leu-asn-ser-ile-leu-asn-nh2
- H-his-aib-glu-gly-thr-phe-thr-ser-asp-val-ser-ser-tyr-leu-glu-gly-gln-ala-ala-lys-glu-phe-ile-ala-trp-leu-val-arg-gly-arg-gly-oh
Uniqueness
H-ser-ser-glu-gly-glu-ser-pro-asp-phe-pro-glu-glu-leu-glu-lys-oh: is unique due to its specific sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and therapeutic development .
Eigenschaften
Molekularformel |
C71H106N16O31 |
---|---|
Molekulargewicht |
1679.7 g/mol |
IUPAC-Name |
6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C71H106N16O31/c1-35(2)28-44(64(110)78-40(17-22-54(96)97)62(108)80-43(71(117)118)12-6-7-25-72)81-63(109)41(18-23-55(98)99)77-61(107)42(19-24-56(100)101)79-67(113)49-13-8-26-86(49)69(115)46(29-36-10-4-3-5-11-36)83-65(111)45(30-57(102)103)82-68(114)50-14-9-27-87(50)70(116)48(34-90)85-60(106)39(16-21-53(94)95)75-51(91)31-74-59(105)38(15-20-52(92)93)76-66(112)47(33-89)84-58(104)37(73)32-88/h3-5,10-11,35,37-50,88-90H,6-9,12-34,72-73H2,1-2H3,(H,74,105)(H,75,91)(H,76,112)(H,77,107)(H,78,110)(H,79,113)(H,80,108)(H,81,109)(H,82,114)(H,83,111)(H,84,104)(H,85,106)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,102,103)(H,117,118) |
InChI-Schlüssel |
ZFZRKFVGBLBUMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.